molecular formula C21H24N2O2S B14137304 2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide CAS No. 1211162-78-5

2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B14137304
CAS No.: 1211162-78-5
M. Wt: 368.5 g/mol
InChI Key: UVOGYKHGGCRODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an indolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the indolinyl and thiophene intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclohexyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1211162-78-5

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-cyclohexyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide

InChI

InChI=1S/C21H24N2O2S/c24-20(13-15-5-2-1-3-6-15)22-17-9-8-16-10-11-23(18(16)14-17)21(25)19-7-4-12-26-19/h4,7-9,12,14-15H,1-3,5-6,10-11,13H2,(H,22,24)

InChI Key

UVOGYKHGGCRODA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.